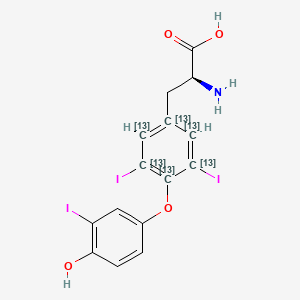
cis,cis,cis-Cyclononatriene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis,cis,cis-Cyclononatriene: is an organic compound with the molecular formula C₉H₁₂ . It is a non-aromatic hydrocarbon that consists of a nine-membered ring with three double bonds in the cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cis,cis,cis-Cyclononatriene can be synthesized through several methods. One common approach involves the cyclization of linear precursors under specific conditions. For example, the treatment of 9-chlorobicyclo[6.1.0]nona-2,4,6-triene with lithium or potassium metal can yield this compound . This reaction typically requires low temperatures to maintain the stability of the product.
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. The key challenges in scaling up include maintaining the purity and stability of the compound during production.
Analyse Des Réactions Chimiques
Types of Reactions: cis,cis,cis-Cyclononatriene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used for reduction.
Substitution: Halogens (e.g., chlorine, bromine) and appropriate catalysts are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclononane .
Applications De Recherche Scientifique
cis,cis,cis-Cyclononatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of non-aromatic cyclic hydrocarbons and their reactivity.
Medicine: There is limited information on its direct use in medicine, but its derivatives may have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of cis,cis,cis-Cyclononatriene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely determined by the presence of its double bonds and the strain within the nine-membered ring. These factors influence its ability to undergo various chemical reactions, such as cycloaddition and polymerization .
Comparaison Avec Des Composés Similaires
Cyclononatetraene: This compound has one additional double bond compared to cis,cis,cis-Cyclononatriene and exhibits different reactivity and stability.
Cyclooctatetraene: An eight-membered ring with four double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three double bonds, often studied for its aromaticity and reactivity.
Uniqueness: this compound is unique due to its specific configuration and the presence of three cis double bonds within a nine-membered ring.
Propriétés
Numéro CAS |
696-86-6 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.19 g/mol |
Nom IUPAC |
(1Z,4Z,7Z)-cyclonona-1,4,7-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,5-8H,3-4,9H2/b2-1-,7-5-,8-6- |
Clé InChI |
CDCDYENGTKUCSR-UAOXYDSYSA-N |
SMILES isomérique |
C/1/C=C\C/C=C\C/C=C1 |
SMILES canonique |
C1C=CCC=CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



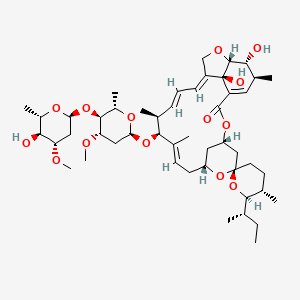


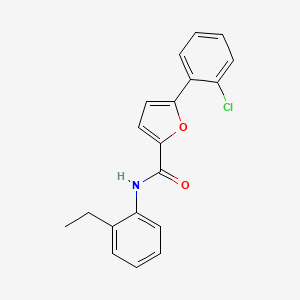
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
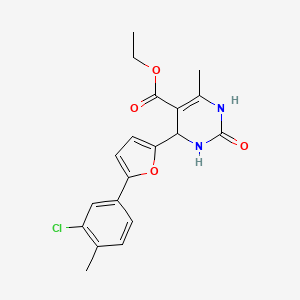
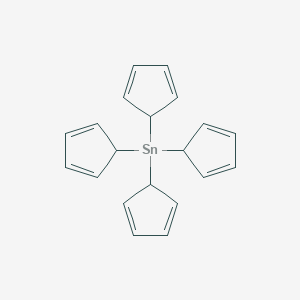

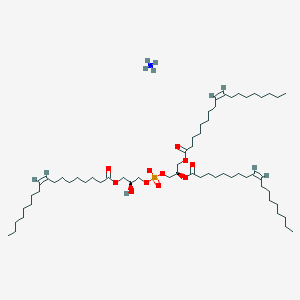
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
![9-Thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11938975.png)
